Cas no 1053656-54-4 (Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate)

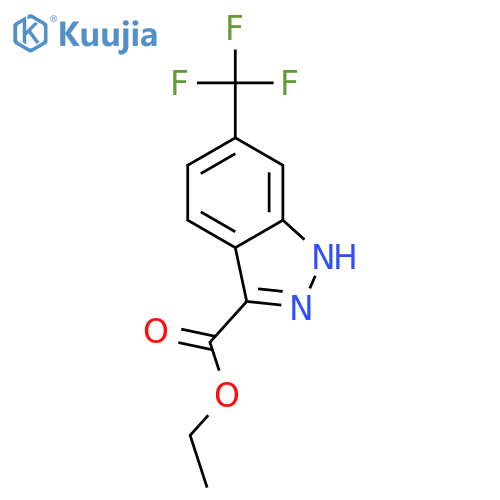

1053656-54-4 structure

商品名:Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

- 1H-Indazole-3-carboxylicacid, 6-(trifluoromethyl)-, ethyl ester

- A801210

- AG-D-18760

- AK-27426

- CTK4A3777

- FT-0645716

- KB-202263

- PubChem15980

- DTXSID80680900

- Ethyl6-(trifluoromethyl)-1H-indazole-3-carboxylate

- AKOS015853184

- 6-(trifluoromethyl)-1H-indazole-3-carboxylic acid ethyl ester

- MFCD11109464

- SY346896

- 1053656-54-4

- Ethyl 1H-6-(trifluoromethyl)-indazole-3-carboxylate

- DB-059354

-

- インチ: InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-7-4-3-6(11(12,13)14)5-8(7)15-16-9/h3-5H,2H2,1H3,(H,15,16)

- InChIKey: ZWOVPMUDIDRACQ-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 258.06200

- どういたいしつりょう: 258.06161202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- PSA: 54.98000

- LogP: 2.75840

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM150553-1g |

ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |

1053656-54-4 | 95% | 1g |

$*** | 2023-04-03 | |

| Alichem | A269002280-5g |

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |

1053656-54-4 | 95% | 5g |

$1663.20 | 2023-09-04 | |

| Ambeed | A880058-1g |

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |

1053656-54-4 | 95+% | 1g |

$647.0 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1604798-10g |

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |

1053656-54-4 | 98% | 10g |

¥24360.00 | 2024-08-09 | |

| Alichem | A269002280-1g |

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |

1053656-54-4 | 95% | 1g |

$613.44 | 2023-09-04 | |

| Chemenu | CM150553-1g |

ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |

1053656-54-4 | 95% | 1g |

$611 | 2021-08-05 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12455-10g |

ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate |

1053656-54-4 | 95% | 10g |

$2050 | 2023-09-07 |

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

1053656-54-4 (Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate) 関連製品

- 877773-17-6(Methyl 6-(Trifluoromethyl)-1h-Indazole-3-Carboxylate)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1053656-54-4)Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate

清らかである:99%

はかる:1g

価格 ($):582.0